molecular formula C21H17ClN4O2 B2853668 2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 539848-55-0

2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

カタログ番号: B2853668
CAS番号: 539848-55-0
分子量: 392.84
InChIキー: MADJJCMEYFGYIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a triazoloquinazolinone derivative characterized by a fused bicyclic core structure. Its structure features a 3-chlorophenyl group at position 2 and a 3-hydroxyphenyl group at position 9, which may influence solubility, bioavailability, and target binding compared to derivatives with substituents at other positions .

特性

IUPAC Name

2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c22-14-6-1-5-13(10-14)20-24-21-23-16-8-3-9-17(28)18(16)19(26(21)25-20)12-4-2-7-15(27)11-12/h1-2,4-7,10-11,19,27H,3,8-9H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADJJCMEYFGYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N3C(=NC(=N3)C4=CC(=CC=C4)Cl)N2)C5=CC(=CC=C5)O)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Multi-Step Condensation and Cyclization Strategies

Hydrazone Intermediate Formation

The synthesis typically initiates with the condensation of 3-chlorobenzaldehyde and 3-hydroxybenzohydrazide to form a hydrazone intermediate. This step is critical for establishing the foundational scaffold. Reaction conditions involve refluxing in ethanol at 80°C for 6–8 hours, achieving yields of 78–85%. The hydrazone’s structure is confirmed via $$ ^1H $$-NMR, with characteristic peaks at δ 10.2 ppm (NH) and δ 8.1–7.3 ppm (aromatic protons).

Triazoloquinazoline Core Cyclization

The hydrazone undergoes cyclization using phosphorus oxychloride (POCl$$3$$) as a dehydrating agent. POCl$$3$$ facilitates the formation of the triazole ring fused to the quinazoline core. Key parameters include:

  • Temperature : 110–120°C
  • Reaction Time : 4–5 hours
  • Yield : 65–72%

Alternative cyclizing agents like polyphosphoric acid (PPA) reduce side reactions but require longer durations (8–10 hours).

Green Chemistry Approaches Using Heterogeneous Catalysts

MIL-101(Cr)-Catalyzed Multicomponent Reactions

A one-pot methodology employing MIL-101(Cr), a chromium-based metal-organic framework, enables efficient synthesis under ambient conditions. The protocol involves:

  • Substrates : 3-Chlorobenzaldehyde, dimedone, and 1H-1,2,4-triazol-3-amine.
  • Solvent : Acetonitrile (2 mL/mmol).
  • Catalyst Loading : 7 mg/mmol.
  • Yield : 89–94% in 2–3 hours.
Table 1: Optimization of MIL-101(Cr)-Catalyzed Synthesis
Parameter Optimal Value Yield (%)
Solvent Acetonitrile 94
Temperature 25°C 94
Catalyst Reuse 5 cycles 87–90

This method eliminates hazardous solvents and reduces energy consumption, aligning with green chemistry principles.

Oxidative Heterocyclization Pathways

Bromine-Mediated Cyclization

4-(Arylidenehydrazino)quinazolines undergo oxidative cyclization using bromine (Br$$_2$$) in dichloromethane. The reaction proceeds via electrophilic aromatic substitution, forming the triazole ring.

Key Observations:
  • Reagent Ratio : 1.2 equiv. Br$$_2$$ per hydrazine.
  • Reaction Time : 3 hours.
  • Yield : 68–75%.

N-(2-Cyanophenyl)Formimidic Acid Ester Route

Cyclocondensation of N-(2-cyanophenyl)formimidic acid ethyl ester with substituted hydrazines provides an alternative pathway. This method avoids harsh acids but requires anhydrous conditions.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis utilizes continuous flow reactors to enhance heat/mass transfer and reduce reaction times. Parameters include:

  • Residence Time : 15–20 minutes.
  • Temperature : 130°C.
  • Throughput : 1.2 kg/day.

Purification and Isolation

Final purification involves recrystallization from hot ethanol or chromatographic separation (silica gel, ethyl acetate/hexane). Purity ≥98% is confirmed via HPLC (C18 column, 70:30 acetonitrile/water).

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$ ^1H $$-NMR (400 MHz, DMSO-d$$6$$) : δ 8.22 (d, 1H, Ar–Cl), 7.93 (s, 1H, Ar–OH), 4.12 (m, 2H, CH$$2$$), 2.54 (s, 3H, CH$$_3$$).
  • LC-MS : m/z 393.1 [M+H]$$^+$$.
Table 2: Comparative Analysis of Synthetic Routes
Method Yield (%) Purity (%) Key Advantage
MIL-101(Cr) Catalysis 94 98 Green conditions
POCl$$_3$$ Cyclization 72 95 Scalability
Bromine Oxidation 75 97 Regioselectivity

Challenges and Mitigation Strategies

Regiochemical Control

Competing pathways during cyclization may yield regioisomers. Employing electron-withdrawing groups (e.g., Cl) on the benzaldehyde enhances selectivity for the desired product.

Functional Group Compatibility

The phenolic -OH group necessitates protection (e.g., acetylation) during POCl$$_3$$-mediated cyclization to prevent side reactions.

化学反応の分析

Types of Reactions

2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, thiols, alkyl halides.

Major Products Formed

科学的研究の応用

Research indicates that triazoloquinazolines exhibit a range of biological activities including:

  • Anticancer Activity : Studies have shown that compounds in this class can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. For example, the inhibition of Polo-like kinase 1 (Plk1) has been linked to anticancer properties due to its role in mitosis regulation .
  • Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities. The structural features of triazoloquinazolines are believed to enhance their ability to disrupt microbial cell membranes or interfere with metabolic pathways .
  • Anti-inflammatory Effects : The compound's ability to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase-type 1 (11β-HSD-1) suggests potential applications in metabolic regulation and anti-inflammatory treatments.

Applications in Medicinal Chemistry

The applications of 2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can be categorized into several therapeutic areas:

Cancer Treatment

Triazoloquinazolines have been explored as potential anticancer agents. Their ability to inhibit key kinases involved in cancer cell proliferation makes them promising candidates for drug development. For instance:

CompoundTarget KinaseActivity
2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-4H,5H,...Plk1Inhibition of cancer cell growth
Other derivativesVariousBroad-spectrum anticancer activity

Antimicrobial Agents

The antimicrobial properties of this compound suggest its use in developing new antibiotics or antifungal agents. Research has indicated effective inhibition against several strains of bacteria and fungi.

MicroorganismTypeMinimum Inhibitory Concentration (MIC)
E. coliBacteria50 µg/mL
C. albicansFungus25 µg/mL

Anti-inflammatory Drugs

Due to the compound's ability to modulate inflammatory pathways through enzyme inhibition, it holds potential for treating conditions characterized by chronic inflammation.

Case Studies

Several studies have investigated the efficacy of triazoloquinazolines in various disease models:

  • Case Study on Cancer Cell Lines : A study published in Nature demonstrated that derivatives similar to this compound effectively inhibited Plk1 activity in breast cancer cells, leading to reduced tumor growth in xenograft models .
  • Antimicrobial Efficacy : Research published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of triazoloquinazolines against resistant strains of bacteria, showcasing their potential as novel antimicrobial agents .

作用機序

The mechanism of action of 2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Structural and Substituent Variations

Triazoloquinazolinones differ primarily in substituent type, position, and ring saturation. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties (Yield, mp) Source
9-(4-Hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (13a) 4-hydroxyphenyl (9) C₁₆H₁₄N₄O₂ 294.31 Yield: 69.5%; mp: 230–231°C
9-(3-Fluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one 3-fluorophenyl (9), methyl (6) C₁₇H₁₅FN₄O 326.33 N/A
6-(3-Chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-one 3-chlorophenyl (6), 4-hydroxyphenyl (9) C₂₁H₁₇ClN₄O₂ 392.84 Available: 9 mg
9-(2-Chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 2-chlorophenyl (9), dimethyl (6) C₁₇H₁₇ClN₄O 328.80 logP: 3.33; mp: N/A

Key Observations :

Chlorine at position 3 (target) versus position 2 (e.g., ) alters steric and electronic properties, impacting logP (lipophilicity) and metabolic stability .

Synthetic Efficiency: The synthesis of triazoloquinazolinones often employs multicomponent reactions. For example, 13a (69.5% yield) was synthesized via cyclocondensation, while derivatives like 6-methyl analogs () may require additional alkylation steps . Catalyst systems, such as NGPU (Nano-Graphene Oxide-based catalyst), have improved yields and reduced reaction times for related compounds (e.g., 12 h reflux vs. traditional 24 h methods) .

Physicochemical Properties: The target compound’s molecular weight (~393 g/mol, inferred from ) places it within the acceptable range for drug-likeness, though its logP (estimated >3) suggests moderate hydrophobicity, similar to 2-chlorophenyl analogs . Melting points for triazoloquinazolinones typically exceed 200°C, indicating high crystallinity, as seen in 13a (230–231°C) .

Pharmacological Implications: Analogs like 11c and 11d () demonstrated RXFP4 agonist activity, suggesting that the triazoloquinazolinone scaffold is pharmacologically relevant. The target compound’s 3-hydroxyphenyl group may confer unique binding affinity compared to 4-hydroxyphenyl derivatives .

生物活性

2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology. Its unique structure combines a triazole ring with a quinazoline core, making it a candidate for various biological applications. This article delves into the biological activity of this compound, including its mechanisms of action and potential therapeutic uses.

Chemical Structure and Properties

The compound's IUPAC name is 2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one. Its molecular formula is C21H17ClN4O2. The presence of the chlorophenyl and hydroxyphenyl groups is significant for its biological activity.

PropertyValue
Molecular FormulaC21H17ClN4O2
Molecular Weight392.84 g/mol
IUPAC Name2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
CAS Number539848-55-0

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It has been studied for its potential as an enzyme inhibitor and receptor modulator . The mechanisms include:

  • Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways.
  • Receptor Modulation : The compound has shown potential in modulating receptors linked to various physiological responses.

Anticancer Activity

Research indicates that derivatives of triazoloquinazoline compounds exhibit significant anticancer properties. For example:

  • Case Study : A study demonstrated that similar compounds could induce apoptosis in cancer cell lines by activating caspase pathways. The specific derivative's IC50 values were measured to assess potency against various cancer types.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity:

  • Study Findings : In vitro assays showed that it exhibits moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Preliminary studies suggest this compound may possess anti-inflammatory properties:

  • Mechanism : It potentially inhibits pro-inflammatory cytokines and mediates pathways related to inflammation.

Table 1: Summary of Biological Activities

Activity TypeAssessed EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialModerate inhibition against E. coli
Anti-inflammatoryReduces cytokine levels

Case Studies

  • Anticancer Evaluation :
    • A study on the compound's derivatives revealed that modifications to the triazole ring significantly affected cytotoxicity against various cancer cell lines.
    • IC50 values ranged from 10 µM to 25 µM depending on structural variations.
  • Antimicrobial Testing :
    • The compound demonstrated an IC50 of approximately 50 µg/mL against Staphylococcus aureus, indicating moderate efficacy compared to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-triazoloquinazolin-8-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. A common approach is reacting 1H-1,2,4-triazol-5-amine with substituted cyclohexanecarboxylates under reflux in acetic acid . Yield optimization may require adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst selection (e.g., p-toluenesulfonic acid), and temperature gradients (80–120°C) to stabilize intermediates. Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To identify aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–170 ppm) .
  • IR Spectroscopy : Confirm C=O stretching (~1680 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) from the 3-hydroxyphenyl substituent .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks matching the molecular formula (C₂₂H₁₇ClN₄O₂) .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize assays aligned with triazoloquinazoline bioactivity:

  • Antimicrobial : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact pharmacological activity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies:

  • Synthesize analogs with varied substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) .
  • Compare bioactivity profiles (e.g., logP changes alter membrane permeability) .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or DHFR .

Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer : Address discrepancies via:

  • Standardized Protocols : Uniform cell passage numbers, serum concentrations, and incubation times .
  • Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to account for variability .
  • Comparative Studies : Replicate assays with reference compounds (e.g., doxorubicin for cytotoxicity) .

Q. How can molecular docking guide target identification for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize proteins with known triazoloquinazoline interactions (e.g., topoisomerase II, PARP) .
  • Docking Workflow : Prepare the compound’s 3D structure (Open Babel), optimize protonation states (PROPKA), and simulate binding poses (GROMACS) .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine models .

Q. What experimental designs assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .
  • Thermal Stability : Accelerated testing at 40°C/75% RH for 4 weeks, with LC-MS to identify degradation products .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track spectral changes .

Q. How can analytical methods (e.g., HPLC) be optimized for quantifying this compound in biological matrices?

  • Methodological Answer :

  • Column Selection : C18 columns (5 µm, 250 × 4.6 mm) with mobile phases like acetonitrile/0.1% formic acid .
  • Detection : UV at 254 nm (quinazoline absorption) or MS/MS for enhanced specificity .
  • Validation : Assess linearity (1–100 µg/mL), LOD/LOQ, and recovery rates from plasma/serum .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。